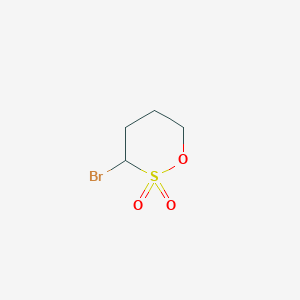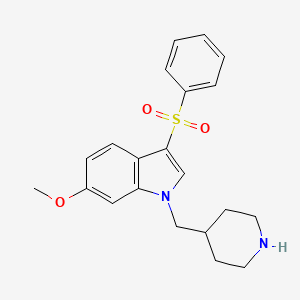
Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- is an organic compound with a complex structure that includes a benzene ring, a bromine atom, and an ethoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- typically involves multiple steps. One common method includes the bromination of benzenamine followed by the introduction of the ethoxy group and the cycloheptatrienylidene moiety. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve large-scale reactions using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems can help in controlling the temperature, pressure, and reactant concentrations, ensuring high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the removal of the bromine atom or the ethoxy group.
Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophiles like hydroxide ions (OH⁻) or amines can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce amines or alcohols.
Applications De Recherche Scientifique
Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: This compound can be used in the study of enzyme interactions and protein binding.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mécanisme D'action
The mechanism by which Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- exerts its effects involves its interaction with specific molecular targets. The bromine atom and the ethoxy group play crucial roles in its reactivity and binding affinity. The compound can interact with enzymes, receptors, and other proteins, influencing various biochemical pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
Benzenamine, 4-bromo-: This compound lacks the ethoxy and cycloheptatrienylidene groups, making it less complex.
Benzenamine, 4-ethoxy-: This compound lacks the bromine atom and the cycloheptatrienylidene group.
Benzenamine, 4-bromo-N-(2-methoxy-2,4,6-cycloheptatrien-1-ylidene)-: This compound has a methoxy group instead of an ethoxy group.
Uniqueness
Benzenamine, 4-bromo-N-(2-ethoxy-2,4,6-cycloheptatrien-1-ylidene)- is unique due to its combination of functional groups, which confer specific chemical properties and reactivity. This uniqueness makes it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
830356-31-5 |
|---|---|
Formule moléculaire |
C15H14BrNO |
Poids moléculaire |
304.18 g/mol |
Nom IUPAC |
N-(4-bromophenyl)-2-ethoxycyclohepta-2,4,6-trien-1-imine |
InChI |
InChI=1S/C15H14BrNO/c1-2-18-15-7-5-3-4-6-14(15)17-13-10-8-12(16)9-11-13/h3-11H,2H2,1H3 |
Clé InChI |
AWJGRYUJWIKIDZ-UHFFFAOYSA-N |
SMILES canonique |
CCOC1=CC=CC=CC1=NC2=CC=C(C=C2)Br |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


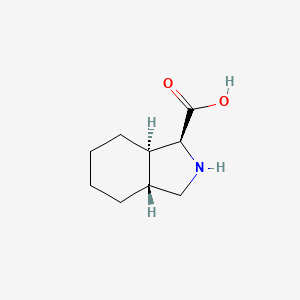

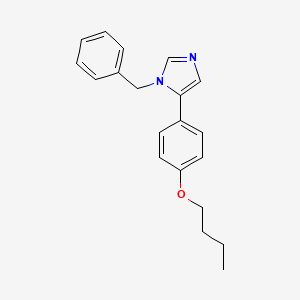


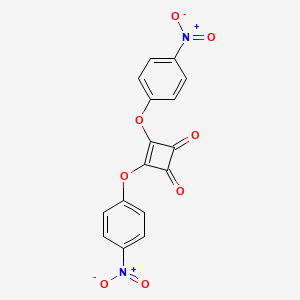
![Benzoic acid, 3-[2-oxo-3-[4-(1-piperidinyl)phenyl]-1-imidazolidinyl]-](/img/structure/B12524024.png)
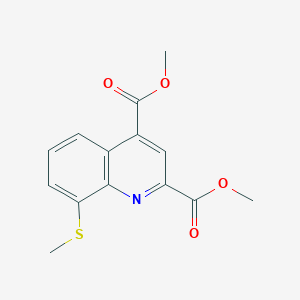
![2-[(4-Chlorophenyl)methylidene]cyclooctan-1-one](/img/structure/B12524036.png)


![Trimethyl[6-(phenylethynyl)non-4-en-5-yl]stannane](/img/structure/B12524049.png)
